molecular formula C19H14N2O4 B2363259 N-(1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide CAS No. 1024330-00-4

N-(1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide

Cat. No.: B2363259
CAS No.: 1024330-00-4
M. Wt: 334.331
InChI Key: JZTKJGPBOFVDRU-UHFFFAOYSA-N
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Description

This compound contains a benzodioxol group, a phenoxypyridine group, and a carboxamide group . Compounds with these functional groups are often involved in various chemical reactions and have potential applications in different fields.


Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes . For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

Compounds with similar structures undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . These properties are determined through a combination of experimental techniques.

Scientific Research Applications

  • Alpha- and Beta-Adrenergic Antagonist and Antihypertensive Activity : Research has indicated that analogues of medroxalol, including compounds with structural similarities to N-(1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide, exhibit alpha- and beta-adrenergic antagonist properties. These properties contribute to their potential antihypertensive effects, as studied in spontaneously hypertensive rats (Grisar et al., 1981).

  • Antimicrobial Evaluation : A study focusing on the synthesis and antimicrobial evaluation of related compounds demonstrates the potential of derivatives in this class for antimicrobial applications. The study involved docking studies, highlighting their relevance in targeting microbial agents (Talupur et al., 2021).

  • Antitumor Activity : The synthesis of certain derivatives and their investigation for antitumor activity reveals the potential of compounds structurally related to this compound in cancer research. Some derivatives have shown significant inhibitory effects on the in vitro growth of human tumor cells (Ostapiuk et al., 2017).

  • Potential Anticonvulsants : Derivatives of stiripentol, which bear resemblance to this compound, have been synthesized and evaluated as potential anticonvulsants. This research suggests a possible role in neurological disorder treatments (Aboul-Enein et al., 2012).

  • Photo-Physical Characteristics : The photo-physical properties of related compounds have been studied, indicating their potential applications in materials science, particularly for fluorescent compounds. The thermal stability of these compounds was also evaluated (Padalkar et al., 2011).

  • Diuretic Activity : Studies have explored the diuretic activity of certain benzothiazole derivatives, which are structurally related to this compound. This suggests potential applications in treatments for conditions requiring diuresis (Yar & Ansari, 2009).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-phenoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-18(21-13-8-9-16-17(11-13)24-12-23-16)15-7-4-10-20-19(15)25-14-5-2-1-3-6-14/h1-11H,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTKJGPBOFVDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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